molecular formula C15H22Cl3NO2 B12899952 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride CAS No. 79893-50-8

2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride

Cat. No.: B12899952
CAS No.: 79893-50-8
M. Wt: 354.7 g/mol
InChI Key: MWFCGPKABKLWSH-UHFFFAOYSA-N
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Description

2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C15H22Cl3NO2. It is known for its unique structure, which includes a pyrrolidine ring, a dichloromethoxyphenyl group, and an ethyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Dichloromethoxyphenyl Intermediate: The initial step involves the chlorination of 2-methoxyphenol to form 3,5-dichloro-2-methoxyphenol.

    Etherification: The dichloromethoxyphenol is then reacted with ethylene oxide to form 2-(3,5-dichloro-2-methoxyphenoxy)ethanol.

    Pyrrolidine Formation: The ethanol derivative is then reacted with 1-ethylpyrrolidine under basic conditions to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-methylpyrrolidine hydrochloride
  • 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-propylpyrrolidine hydrochloride
  • 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-butylpyrrolidine hydrochloride

Uniqueness

2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

79893-50-8

Molecular Formula

C15H22Cl3NO2

Molecular Weight

354.7 g/mol

IUPAC Name

2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine;hydrochloride

InChI

InChI=1S/C15H21Cl2NO2.ClH/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2;/h9-10,12H,3-8H2,1-2H3;1H

InChI Key

MWFCGPKABKLWSH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CCOC2=C(C(=CC(=C2)Cl)Cl)OC.Cl

Related CAS

79893-44-0

Origin of Product

United States

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